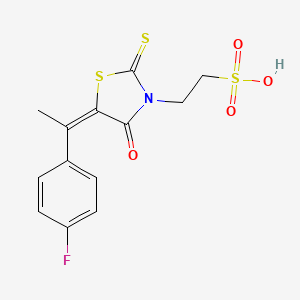![molecular formula C14H10Cl2O6S B2357750 3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid CAS No. 1050893-63-4](/img/structure/B2357750.png)
3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid” is a complex organic molecule. It contains several functional groups including a carboxylic acid group (-COOH), a sulfonyl group (-SO2-), a methoxy group (-OCH3), and two chloro groups (-Cl). These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group could potentially introduce some interesting structural features, as sulfonyl groups are known to participate in a variety of bonding interactions .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, thanks to its multiple functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the sulfonyl group could participate in substitution or elimination reactions, and the chloro groups could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the presence of the nonpolar methoxy group could increase its solubility in organic solvents .Scientific Research Applications
Chemiluminescence in Organic Compounds
A study by Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including those derived from compounds similar to 3-Chloro-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-methoxybenzoic acid. These compounds showed base-induced chemiluminescence, indicating potential applications in chemiluminescent materials and organic light-emitting devices (Watanabe et al., 2010).
Synthesis and Antiviral Activity
Chen et al. (2010) synthesized derivatives starting from 4-chlorobenzoic acid, which is structurally related to the chemical . These derivatives showed some anti-tobacco mosaic virus activity, suggesting potential applications in antiviral research (Chen et al., 2010).
Aromatic Nucleophilic Substitution Studies
HasegawaYoshinori (1983) studied the reactions of 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion in aqueous dimethyl sulfoxide, contributing to understanding the mechanisms of aromatic nucleophilic substitution which is relevant to compounds like this compound (HasegawaYoshinori, 1983).
Applications in Sulfonyl Derivative Synthesis
Research by Cremlyn et al. (1980) focused on converting compounds such as salicylic acid into sulfonyl derivatives, a process relevant to the synthesis and applications of compounds like this compound. This research contributes to the broader understanding of sulfonyl derivative chemistry (Cremlyn et al., 1980).
Antimicrobial Agent Synthesis
Sah et al. (2014) reported on the synthesis of formazans from a Mannich base of a thiadiazole derivative, related structurally to this compound. These compounds exhibited moderate antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Sah et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-4-(4-chlorophenyl)sulfonyloxy-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O6S/c1-21-12-7-8(14(17)18)6-11(16)13(12)22-23(19,20)10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEOFKXTKQUQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
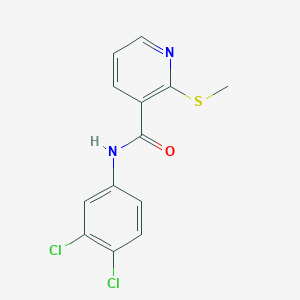
![methyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propanoate](/img/structure/B2357670.png)
![1-[4-(propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2357671.png)
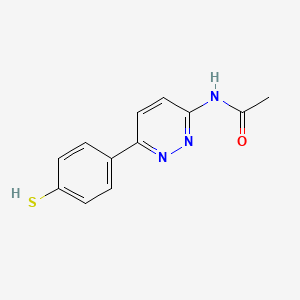
![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)
![2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole](/img/structure/B2357675.png)

![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2357681.png)
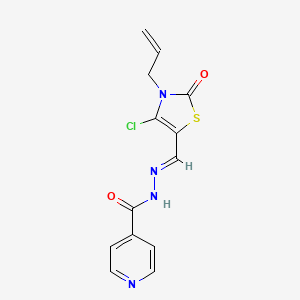
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2357684.png)
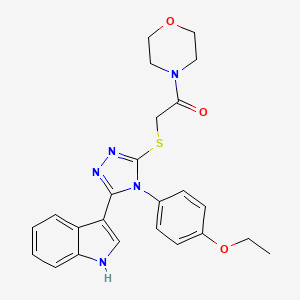
![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2357689.png)
